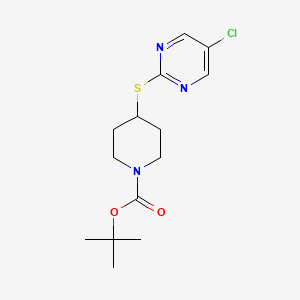![molecular formula C11H13NO5S B14124017 (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid is an organic compound with a complex structure that includes a methoxy group, a methylamino sulfonyl group, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate:
Sulfonylation: The methoxyphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the methylamino sulfonyl group.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2e)-3-(4-Methoxyphenyl)acrylic acid: Lacks the methylamino sulfonyl group.
(2e)-3-(4-Methylsulfonylphenyl)acrylic acid: Lacks the methoxy group.
(2e)-3-(4-Methoxy-3-sulfonylphenyl)acrylic acid: Lacks the methylamino group.
Uniqueness
(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid is unique due to the presence of both the methoxy and methylamino sulfonyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C11H13NO5S |
|---|---|
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14) |
InChI-Schlüssel |
YSFRYNKVRNUFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
![2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14123937.png)
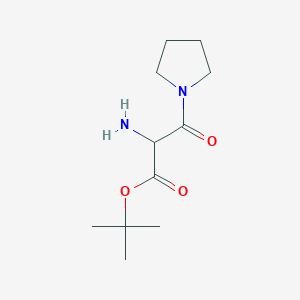
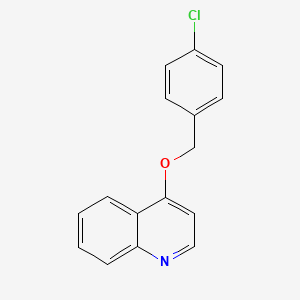

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14123961.png)
![4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)
![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
![2-(Dibenzo[b,d]furan-3-yl)acetic acid](/img/structure/B14123976.png)
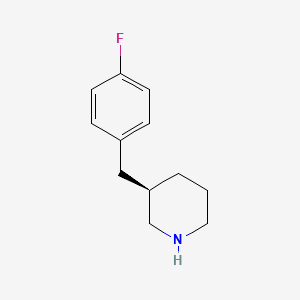
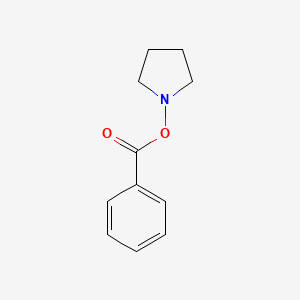
![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)

